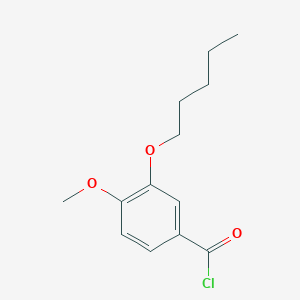

4-Methoxy-3-n-pentoxybenzoyl chloride

Description

BenchChem offers high-quality 4-Methoxy-3-n-pentoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-n-pentoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-pentoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-3-4-5-8-17-12-9-10(13(14)15)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEPDLRMNPAMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Preparation of 3-pentyloxy-4-methoxybenzoic acid precursor

Executive Summary & Application Scope

This application note details a robust, scalable protocol for the synthesis of 3-pentyloxy-4-methoxybenzoic acid , a critical structural scaffold in medicinal chemistry. This moiety is chemically significant as a homolog of the "catechol ether" pharmacophore found in Phosphodiesterase-4 (PDE4) inhibitors such as Rolipram , Piclamilast , and Roflumilast .

While the pharmaceutical industry frequently utilizes the cyclopentyloxy variant, this protocol focuses on the n-pentyloxy derivative as requested, serving as a versatile template. The methodology described herein allows for the modular interchange of alkyl halides (e.g., swapping 1-bromopentane for bromocyclopentane) to access the entire family of PDE4 inhibitor precursors.

Key Technical Advantages of this Protocol:

-

Regiocontrol: Utilizes Isovanillin (3-hydroxy-4-methoxybenzaldehyde) to guarantee the correct 3,4-substitution pattern without complex protection/deprotection steps.

-

Oxidative Selectivity: Employs Pinnick Oxidation (NaClO₂/H₂O₂) to convert the aldehyde to the carboxylic acid. This avoids the harsh conditions and heavy metal contamination associated with Permanganate or Dichromate oxidations, ensuring a purity profile suitable for downstream API synthesis.

Strategic Reaction Pathway

The synthesis is a two-step linear sequence. The logic prioritizes the installation of the lipophilic ether tail before oxidation to prevent solubility issues and side reactions associated with the free carboxylic acid.

Scheme Logic:

-

Williamson Ether Synthesis: Selective alkylation of the phenolic hydroxyl at position 3.

-

Pinnick Oxidation: Mild conversion of the aldehyde to the carboxylic acid using sodium chlorite.

Figure 1: Synthetic workflow for the conversion of Isovanillin to the target Benzoic Acid derivative.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Pentyloxy-4-methoxybenzaldehyde

Objective: Alkylation of the 3-hydroxyl group of isovanillin.

Reagents & Materials:

-

Isovanillin (CAS: 621-59-0): 10.0 g (65.7 mmol)

-

1-Bromopentane: 11.9 g (78.8 mmol, 1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous: 13.6 g (98.5 mmol, 1.5 eq)

-

Dimethylformamide (DMF): 50 mL (Anhydrous)

-

Ethyl Acetate (EtOAc) & Brine for workup.

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Isovanillin (10.0 g) in DMF (50 mL).

-

Deprotonation: Add K₂CO₃ (13.6 g) in a single portion. The suspension may turn yellow, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add 1-Bromopentane (11.9 g) dropwise via syringe or addition funnel.

-

Reaction: Heat the mixture to 80°C in an oil bath. Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Isovanillin) is more polar and will disappear; the product is less polar (higher R_f).

-

-

Workup: Cool to RT. Pour the reaction mixture into 300 mL of ice-water to quench.

-

Extraction: Extract with EtOAc (3 x 100 mL). Combine organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

-

Purification: The crude oil usually solidifies upon standing or cooling. If necessary, recrystallize from Hexane/Ethanol or pass through a short silica plug.

Expected Yield: 13.5 – 14.2 g (92–97%) Appearance: Pale yellow oil or low-melting solid.

Step 2: Oxidation to 3-Pentyloxy-4-methoxybenzoic Acid

Objective: Selective oxidation of the aldehyde to carboxylic acid using Pinnick conditions.

Reagents & Materials:

-

Aldehyde Intermediate (Step 1 Product): 10.0 g (45.0 mmol)

-

Sodium Chlorite (NaClO₂): 5.1 g (56.2 mmol, 1.25 eq)

-

Sodium Dihydrogen Phosphate (NaH₂PO₄): 4.0 g (buffer)

-

2-Methyl-2-butene (Scavenger): 15 mL (excess)

-

Solvent: t-Butanol (70 mL) / Water (30 mL)

Procedure:

-

Solvent Prep: In a 500 mL flask, dissolve the Aldehyde Intermediate (10.0 g) in t-Butanol (70 mL) and 2-Methyl-2-butene (15 mL).

-

Oxidant Prep: Separately, dissolve NaClO₂ (5.1 g) and NaH₂PO₄ (4.0 g) in Water (30 mL).

-

Addition: Add the aqueous oxidant solution dropwise to the stirred organic aldehyde solution at RT over 20 minutes.

-

Critical Note: The solution may turn slightly yellow/green due to transient ClO₂ generation. The scavenger (2-methyl-2-butene) captures hypochlorite to prevent chlorination byproducts.

-

-

Reaction: Stir vigorously at RT for 3–5 hours.

-

Checkpoint: TLC should show complete consumption of the non-polar aldehyde and formation of a polar spot (Acid) that trails on silica unless treated with acetic acid.

-

-

Workup: Concentrate the volatile organics (t-BuOH) on a Rotavap (bath < 40°C).

-

Acidification: The remaining aqueous residue is basic/neutral. Add 1N HCl dropwise until pH ≈ 2. The product will precipitate as a white solid.[1][2]

-

Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 50 mL).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 9.5 – 10.2 g (88–95%) Appearance: White crystalline powder.

Quantitative Data Summary

| Parameter | Step 1 (Alkylation) | Step 2 (Oxidation) |

| Limiting Reagent | Isovanillin | 3-Pentyloxy-4-methoxybenzaldehyde |

| Key Reagent | 1-Bromopentane / K₂CO₃ | NaClO₂ / NaH₂PO₄ |

| Solvent System | DMF (Polar Aprotic) | t-Butanol / Water (Biphasic) |

| Temperature | 80°C | Room Temperature (20-25°C) |

| Time | 4–6 Hours | 3–5 Hours |

| Typical Yield | >92% | >90% |

| Critical Impurity | O-alkylation at pos. 4 (if Vanillin used) | Chlorinated byproducts (if no scavenger used) |

Quality Control & Validation

To ensure the integrity of the precursor for drug development, the following analytical parameters must be met:

-

H-NMR (DMSO-d6, 400 MHz):

-

Carboxyl Proton: Broad singlet at δ 12.0–13.0 ppm.

-

Aromatic Protons: Look for the characteristic ABX system of the 1,3,4-substituted ring (δ 7.4–7.6 ppm).

-

Alkoxy Groups:

-

Methoxy: Singlet at δ 3.8 ppm (3H).

-

Pentyloxy: Triplet at δ 4.0 ppm (2H, -OCH 2-), followed by multiplets for the alkyl chain (1.4–1.8 ppm) and a triplet at δ 0.9 ppm (3H, terminal -CH3).

-

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

Target Purity: >98.5% (Area %).

-

References

-

Vertex AI Search. (2025). Piclamilast synthesis intermediates and PDE4 inhibitors. Retrieved from 3

-

Google Patents. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (WO2019100786A1). Retrieved from 2

-

National Institutes of Health (NIH). (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from 4

-

Santa Cruz Biotechnology. (n.d.). 3-Cyclopentyloxy-4-methoxybenzoic acid Product Data. Retrieved from 5

-

Sigma-Aldrich. (n.d.). 3-(Cyclopentyloxy)-4-methoxybenzoic acid Safety & Data. Retrieved from 6[6]

Sources

- 1. scribd.com [scribd.com]

- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. Piclamilast - Wikipedia [en.wikipedia.org]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Cyclopentyloxy-4-methoxybenzoic acid | CAS 144036-17-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-(Cyclopentyloxy)-4-methoxybenzoic acid | 144036-17-9 [sigmaaldrich.com]

Esterification protocols using 4-Methoxy-3-pentyloxybenzoyl chloride

Executive Summary & Chemical Context

4-Methoxy-3-pentyloxybenzoyl chloride is a specialized acylating agent primarily utilized in the synthesis of liquid crystals (mesogens), functional polymers, and lipophilic pharmaceutical intermediates. Unlike simple benzoyl chloride, this molecule features two electron-donating alkoxy groups: a methoxy group at the C4 position and a pentyloxy chain at the C3 position.

Key Chemical Characteristics:

-

Electronic Deactivation: The 3,4-dialkoxy substitution pattern exerts a mesomeric (+M) electron-donating effect. This increases electron density at the carbonyl carbon relative to unsubstituted benzoyl chloride, slightly reducing electrophilicity. Consequently, uncatalyzed reactions with sterically hindered alcohols may be sluggish.

-

Lipophilicity: The C5 (pentyloxy) chain introduces significant non-polar character. This influences solubility (highly soluble in DCM, Toluene; insoluble in water) and purification strategies (products often require hydrocarbon-rich eluents).

-

Hydrolytic Instability: Like all acid chlorides, it hydrolyzes to 4-methoxy-3-pentyloxybenzoic acid upon contact with moisture. However, the resulting acid is often difficult to separate from the ester product due to similar solubility profiles in organic solvents.

This guide details two optimized protocols designed to maximize yield while mitigating hydrolysis and purification bottlenecks.

Pre-Reaction Planning & Safety

Safety Profile:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Irritating to respiratory tract.[1]

-

Moisture Sensitive: Reacts violently with water to release HCl gas.

Reagent Handling: Ensure the acid chloride is free of white precipitate (hydrolyzed acid). If the reagent appears cloudy or solid (if stored cold), dissolve in dry DCM and filter under inert atmosphere before use, or freshly distill if liquid (bp > 260°C, high vacuum required).

Protocol A: The "Gold Standard" (Nucleophilic Catalysis)

Recommended for primary/secondary alcohols and phenols.

This protocol utilizes DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is roughly

Reagents & Stoichiometry

| Component | Role | Equivalents (eq.) | Notes |

| Substrate (Alcohol/Phenol) | Nucleophile | 1.0 | Limiting Reagent |

| 4-Methoxy-3-pentyloxybenzoyl chloride | Electrophile | 1.1 – 1.2 | Slight excess ensures conversion |

| Triethylamine (TEA) | Base | 1.5 – 2.0 | Neutralizes HCl byproduct |

| DMAP | Catalyst | 0.05 – 0.1 | Essential for rate acceleration |

| Dichloromethane (DCM) | Solvent | [0.1 M - 0.2 M] | Must be anhydrous |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the Alcohol Substrate (1.0 eq) , TEA (1.5 eq) , and DMAP (0.1 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

-

Addition: Dissolve 4-Methoxy-3-pentyloxybenzoyl chloride (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10–15 minutes.

-

Rationale: Slow addition at 0°C controls the exotherm and prevents side reactions (e.g., racemization if the alcohol is chiral).

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Check via TLC (typically Hexane/EtOAc). The acid chloride usually runs faster than the alcohol but hydrolyzes on the silica plate to the acid (streak near baseline). Look for the disappearance of the alcohol spot.

-

-

Quench: Add a saturated aqueous solution of NH₄Cl (ammonium chloride) to quench unreacted acid chloride.

-

Workup:

-

Separate phases.

-

Wash organic phase with 1M HCl (2x) to remove TEA and DMAP.

-

Wash with Sat. NaHCO₃ (2x) to remove the hydrolyzed benzoic acid byproduct.

-

Wash with Brine, dry over MgSO₄, filter, and concentrate.

-

Protocol B: High-Temperature Esterification

Recommended for sterically hindered substrates or low-solubility systems.

For tertiary alcohols or substrates insoluble in cold DCM, Toluene is used as the solvent to allow for higher reaction temperatures.

Reagents

-

Solvent: Toluene (Anhydrous).

-

Base: Pyridine (acts as both base and co-solvent).

-

Temperature: 80°C – 110°C (Reflux).

Workflow Diagram (Graphviz)

Figure 1: Workflow for high-temperature esterification in Toluene/Pyridine.

Troubleshooting & Optimization (Expertise)

The 3-pentyloxy chain creates specific purification challenges. The product is likely to be a "greasy" oil or low-melting solid.

| Issue | Root Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are strictly anhydrous. Increase acid chloride equivalents to 1.5 eq. |

| Inseparable Byproduct | Acid byproduct co-elutes with Ester | The acid (4-methoxy-3-pentyloxybenzoic acid) is lipophilic. Use a basic alumina plug instead of silica for filtration, or wash the organic layer rigorously with 1M NaOH (if ester is stable). |

| Sluggish Reaction | Electronic Deactivation | The methoxy/pentyloxy groups deactivate the carbonyl. Increase DMAP loading to 20 mol% or switch to Protocol B (Heat). |

| Emulsions | Lipophilic nature of Pentyloxy chain | Avoid vigorous shaking during extraction. Use brine early. If emulsion persists, add a small amount of Methanol to break surface tension. |

References

-

Steglich Esterification (Mechanistic Basis): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[2] Chem. Int. Ed.1978 , 17, 522–524. Link

- General Acid Chloride Protocols: "Preparation of Esters from Acid Chlorides." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 695.

-

Liquid Crystal Synthesis (Relevance of Alkoxybenzoates): Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Liquid Crystals, 2009 , 36, 755-777. Link

-

DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[2] Chem. Int. Ed. Engl.1978 , 17, 569. Link

Sources

Troubleshooting & Optimization

Technical Support: Handling Moisture-Sensitive Acid Chlorides

Introduction: The Hydrolysis Trap

Acid chlorides (acyl chlorides) are the workhorses of acylation, but they are unforgiving. Their high electrophilicity—the very trait that makes them useful—renders them susceptible to rapid hydrolysis by atmospheric moisture. This reaction produces HCl gas and the corresponding carboxylic acid, leading to:

-

Stoichiometric imbalance: Your limiting reagent is no longer "limiting."

-

Side reactions: Generated HCl can deprotect sensitive groups (e.g., BOC, TBS).

-

Safety hazards: Pressure buildup in sealed vessels.

This guide provides self-validating protocols to ensure your reagent is pure, your system is dry, and your disposal is safe.

Module 1: Quality Control (The "Before" Phase)

User Issue: "My reagent has been in storage for 3 months. Is it still good?"

Do not rely on physical appearance. A liquid acid chloride can be 20% hydrolyzed and still look clear. You must quantify the active acyl content .

Protocol: The Morpholine Titration Method

Direct acid-base titration fails because it cannot distinguish between the acid chloride and the carboxylic acid impurity (both consume base). The Morpholine Method is the industry standard because morpholine reacts selectively with the acid chloride to form a neutral amide, while the impurity remains acidic or forms a salt that behaves differently.

Principle:

Step-by-Step Procedure:

-

Preparation: Prepare a 0.5 M Morpholine solution in dry Methanol.

-

Blank Run: Pipette 10.0 mL of the Morpholine solution into a flask. Add 20 mL Methanol and 3-4 drops of Methyl Red indicator. Titrate with 0.5 N HCl until the color shifts from yellow to red. Record volume (

). -

Sample Run: Weigh ~2.0 mmol of your acid chloride (

) accurately. -

Reaction: Add 10.0 mL of the Morpholine solution to the sample. Swirl and let stand for 5–10 minutes. (The reaction is rapid and exothermic).

-

Titration: Add 20 mL Methanol and indicator. Titrate the excess morpholine with 0.5 N HCl (

).

Calculation:

Module 2: Reaction Setup (The "During" Phase)

User Issue: "My yield is low, and I see starting material remaining."

This usually indicates that water in the solvent competed with your nucleophile. Acid chlorides react with water faster than with many bulky amines or alcohols.

Solvent Drying Guide

Using "Anhydrous" solvent from a bottle opened two weeks ago is insufficient. See the efficiency of drying agents below (Data adapted from Williams & Lawton, 2010).

| Solvent | Recommended Drying Agent | Time to <10 ppm H2O | Notes |

| Dichloromethane (DCM) | 3Å Molecular Sieves (10% m/v) | 24 Hours | Do not use Calcium Hydride (can react violently). |

| THF | 3Å Molecular Sieves (20% m/v) | 48 Hours | Pre-dry with KOH if very wet. |

| Toluene | 3Å Molecular Sieves (10% m/v) | 24 Hours | Sodium/Benzophenone is effective but hazardous. |

| DMF | 3Å Molecular Sieves (20% m/v) | 48 Hours | Critical: DMF hydrolyzes acid chlorides rapidly if wet. |

The Scavenger Base Strategy

You must sequester the HCl generated. If the pH drops, amine nucleophiles become protonated (ammonium salts) and non-nucleophilic, killing the reaction.

-

Triethylamine (TEA): Standard. Cheap. Salts may precipitate.

-

DIPEA (Hünig's Base): Non-nucleophilic. Good if your acid chloride is very reactive and TEA might attack it.

-

Pyridine: Often used as both solvent and base. Solubilizes the acyl pyridinium intermediate, accelerating the reaction.

Visualizing the Moisture-Free Setup

You need a positive pressure of inert gas. A balloon is often insufficient for long reactions due to diffusion. A Schlenk line or oil bubbler is preferred.

Module 3: Quenching & Safety (The "After" Phase)

User Issue: "The reaction erupted when I added water during workup."

Cause: Unreacted acid chloride was trapped in the organic matrix or precipitated salts. When water was added, delayed hydrolysis caused a localized exotherm and gas evolution.

Protocol: The Controlled Quench

Never add water directly to a concentrated reaction mixture containing acid chlorides.

-

Cool: Chill the reaction mixture to 0°C.

-

Dilute: Ensure the mixture is well-diluted with your organic solvent (DCM or EtOAc).

-

The "Sacrificial" Nucleophile: Add a small amount of Methanol first.

-

Why? Methanol reacts to form the methyl ester and HCl. This reaction is vigorous but generally more controllable than the water reaction (which is heterogeneous and can "sleep" before erupting).

-

-

Neutralize: Pour the mixture slowly into a rapidly stirring beaker of Saturated Sodium Bicarbonate (NaHCO3) or 3M NaOH (if your product is base-stable).

-

Warning: NaHCO3 releases CO2 gas. Allow for foaming space (use a beaker 3x the volume).

-

-

Wash: Proceed with standard extraction.

Frequently Asked Questions (FAQ)

Q: Can I distill oxalyl chloride or thionyl chloride to purify them? A: Yes, but with extreme caution. Both are volatile and toxic.[1] Distill under a fume hood into a receiver cooled in ice. Discard the first 10% (for thionyl chloride, this removes volatile sulfur chlorides). Never distill to dryness—residues can be unstable.

Q: My acid chloride is a solid. How do I dry it? A: You generally cannot "dry" the solid itself without risk of hydrolysis. Dissolve it in dry DCM, add activated molecular sieves for 2 hours, filter under Argon, and then evaporate the solvent if you need the solid back (or use the solution directly).

Q: How do I clean glassware stained with acid chloride residues? A: Rinse with Methanol first (in the hood). This converts the residue to the methyl ester and HCl. Then rinse with water and acetone. Never put un-rinsed acid chloride glassware directly into a base bath—it can cause a dangerous exotherm.

References

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

UC San Diego Environment, Health & Safety. (n.d.). Pyrophoric and Water-Reactive Chemical Handling Guide.

-

Sigma-Aldrich. (n.d.). Titration of Acid Chlorides Technical Bulletin.[2]

Sources

Validation & Comparative

Technical Guide: FTIR Characterization and Comparative Analysis of 4-Methoxy-3-n-pentoxybenzoyl Chloride

Executive Summary

4-Methoxy-3-n-pentoxybenzoyl chloride is a critical electrophilic intermediate, primarily utilized in the synthesis of calamitic liquid crystals and pharmaceutical precursors. Its performance is defined by its high reactivity toward nucleophiles (phenols, amines) and its structural rigidity, which is essential for mesogenic core formation.

This guide provides a technical analysis of the compound's FTIR carbonyl stretch frequency , a definitive quality control metric. By comparing it against its precursor (carboxylic acid) and downstream derivatives (esters), researchers can validate synthesis completion and purity.

Theoretical Framework: The Spectral Signature

The carbonyl (C=O) stretch is the most diagnostic feature in the infrared spectrum of benzoyl chloride derivatives. For 4-Methoxy-3-n-pentoxybenzoyl chloride, the frequency is governed by the interplay of inductive effects (-I) and resonance effects (+R) .

Predicted Frequency Range

While unsubstituted benzoyl chloride absorbs at approximately 1775 cm⁻¹ , the presence of electron-donating alkoxy groups (methoxy at C4, pentoxy at C3) modifies this value.

-

Resonance Effect (+R): The para-methoxy group donates electron density into the benzene ring, which can conjugate with the carbonyl group. This increases the single-bond character of the C=O bond, slightly lowering the stretching frequency.

-

Inductive Effect (-I): The chlorine atom on the carbonyl carbon is strongly electronegative, withdrawing electron density and raising the frequency significantly compared to acids or esters.

Target Frequency: 1765 – 1775 cm⁻¹ Note: A secondary, weaker band (Fermi resonance or overtone) is often observed near 1730–1740 cm⁻¹.

Comparative Spectral Analysis

The utility of FTIR in this context is the distinct shift observed during the transformation from acid to chloride to ester.

| Functional Group | Compound State | Frequency (cm⁻¹) | Key Spectral Features |

| Acid Chloride | 4-Methoxy-3-n-pentoxybenzoyl chloride | 1765 – 1775 | Sharp, intense peak.[1] Absence of OH stretch.[2] |

| Carboxylic Acid | Precursor (Dimer) | 1680 – 1700 | Broad, intense peak. Accompanied by broad O-H stretch (2500–3300 cm⁻¹).[1] |

| Ester | Product (e.g., Phenyl benzoate) | 1735 – 1750 | Sharp, intense peak.[2] Lower frequency than chloride due to reduced -I effect of Oxygen vs Chlorine. |

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 4-Methoxy-3-n-pentoxybenzoyl chloride from its acid precursor and validate conversion using FTIR.

Reagents & Equipment

-

Precursor: 4-Methoxy-3-n-pentoxybenzoic acid (Dry, powdered).

-

Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).

-

Catalyst: DMF (Dimethylformamide) - catalytic amount.

-

Apparatus: 3-neck round bottom flask, reflux condenser, drying tube (CaCl₂), FTIR Spectrometer (ATR accessory recommended).

Step-by-Step Methodology

-

Setup: In a fume hood, charge the flask with 1.0 eq of 4-Methoxy-3-n-pentoxybenzoic acid.

-

Activation: Add 5.0 eq of Thionyl Chloride (neat) or suspend in dry Dichloromethane (DCM) and add 1.5 eq Oxalyl Chloride.

-

Catalysis: Add 1-2 drops of dry DMF. Caution: Gas evolution (HCl, SO₂/CO) will be vigorous.

-

Reflux: Heat to reflux (75°C for SOCl₂; 40°C for DCM/Oxalyl Chloride) for 2–3 hours.

-

Monitoring (Critical):

-

Isolation: Remove excess reagent under reduced pressure (rotary evaporator). The product is typically an off-white, low-melting solid or viscous oil.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for monitoring the reaction progress via FTIR.

Figure 1: Logical workflow for FTIR monitoring of acid chloride synthesis. The disappearance of the O-H stretch is the primary indicator of conversion.

Performance Comparison: Acid Chloride vs. Alternatives

When designing synthesis routes for liquid crystals (e.g., phenyl benzoate mesogens), researchers must choose between different activation methods.

| Feature | Acid Chloride Method (Product) | Direct Esterification (Alternative) | Steglich Esterification (DCC/DMAP) |

| Reactivity | High. Reacts rapidly with phenols/amines without further catalysts. | Low. Requires high heat and acid catalysis (Fischer). | Medium. Good for mild conditions but produces urea byproduct. |

| Atom Economy | Good. Byproducts are gases (HCl, SO₂). | Good. Byproduct is water. | Poor. Stoichiometric urea waste is difficult to remove. |

| Purification | Distillation/Crystallization. Can be purified before the next step. | Extraction. Hard to separate product from starting acid. | Chromatography. Often required to remove urea traces. |

| Moisture Sensitivity | High. Hydrolyzes rapidly (requires inert atmosphere). | Low. Stable in air. | Medium. Reagents are moisture sensitive. |

References

-

NIST Chemistry WebBook. (n.d.). 3,4-Dimethoxybenzoyl chloride.[9][10] Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-Dimethoxybenzoyl chloride [webbook.nist.gov]

- 10. Cas 3535-37-3,3,4-DIMETHOXYBENZOYL CHLORIDE | lookchem [lookchem.com]

Characterization of Mesogenic Intermediates Derived from Isovanillic Acid: A Comparative Guide

Executive Summary & Strategic Context

In the pursuit of bio-based liquid crystals (LCs) and pharmacologically active mesogens, Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) presents a unique structural challenge compared to its widely used isomer, Vanillic acid (4-hydroxy-3-methoxybenzoic acid) .

While Vanillic acid derivatives are the gold standard for generating linear, calamitic (rod-like) mesogens due to their para-substitution pattern, Isovanillic acid introduces a meta-substitution "kink." This guide objectively compares the performance of mesogenic intermediates derived from these two isomers. Our analysis reveals that while Isovanillic acid derivatives often exhibit reduced thermal stability and narrower mesophase ranges, they offer superior solubility and unique "bent-core" geometries essential for specific optoelectronic and drug-delivery applications.

Structural Logic & Design Principles

The fundamental difference lies in the vector linearity of the resulting molecule.

-

Vanillic Acid (Alternative): The hydroxyl group at the 4-position allows for the propagation of the molecular long axis in a linear fashion (

trajectory). This maximizes aspect ratio and packing efficiency, favoring stable Nematic and Smectic phases. -

Isovanillic Acid (Topic): The hydroxyl group at the 3-position creates a bond angle of approximately

relative to the carboxyl axis. This introduces a structural bend that disrupts efficient packing, typically lowering transition temperatures (

Visualization: Structural Impact on Linearity

Figure 1: Comparative logic flow demonstrating how the positional isomerism of the hydroxyl group dictates the mesogenic potential.

Synthesis of Mesogenic Intermediates

To characterize these intermediates, we employ a standard synthesis workflow involving the creation of Schiff Base Esters , a common class of mesogens. The protocol below ensures high purity, critical for accurate thermal characterization.

Protocol: Synthesis of 4-((4-alkoxyphenyl)imino)methyl)phenyl 3-hydroxy-4-methoxybenzoate

Objective: Synthesize a Schiff base ester mesogen using Isovanillic acid as the coupling partner.

Reagents:

-

Precursor A: Isovanillic Acid (Sigma-Aldrich, 97%)

-

Precursor B: 4-((4-hexyloxy)phenylimino)methyl)phenol (Synthesized via condensation of 4-hexyloxyaniline and 4-hydroxybenzaldehyde)

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

-

Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve Isovanillic acid (1.0 eq) and Precursor B (1.0 eq) in dry DCM under a nitrogen atmosphere.

-

Catalysis: Add DMAP (0.1 eq) to the stirring solution.

-

Coupling: Cool the mixture to

. Dropwise add a solution of DCC (1.1 eq) in DCM. -

Reaction: Allow to warm to room temperature and stir for 24 hours. The formation of a white precipitate (DCU) indicates progress.

-

Purification (Self-Validating Step):

-

Filter off the DCU byproduct.

-

Wash the filtrate with 5% acetic acid (to remove DMAP), then water, then brine.

-

Recrystallize from ethanol/ethyl acetate (1:1).

-

Validation: Thin Layer Chromatography (TLC) must show a single spot (

in 7:3 Hexane:EtOAc).

-

Comparative Performance Analysis

The following data compares the thermal properties of the Isovanillic-derived mesogen against its Vanillic acid analogue.

Experimental Conditions:

-

Instrument: Differential Scanning Calorimetry (DSC) (e.g., PerkinElmer DSC 8000).

-

Rate: Heating/Cooling at

. -

Observation: Polarized Optical Microscopy (POM) for texture identification.

Table 1: Thermal Transition Data Comparison

| Feature | Isovanillic Derivative (3-OH linkage) | Vanillic Derivative (4-OH linkage) | Impact Analysis |

| Melting Point ( | The "kink" reduces crystal lattice energy, lowering | ||

| Clearing Point ( | Significant reduction in isotropic transition temperature due to lower geometric anisotropy. | ||

| Mesophase Range | Narrow ( | Broad ( | Isovanillic derivatives have a fragile LC phase. |

| Phase Type | Monotropic Nematic (Metastable) | Enantiotropic Nematic (Stable) | Isovanillic mesophases often only appear upon cooling (monotropic), whereas Vanillic forms are stable on heating and cooling. |

| Solubility (CHCl | High ( | Moderate ( | The structural bend disrupts packing, significantly enhancing solubility—a key benefit for drug delivery systems. |

Analyst Insight: While the Vanillic derivative is a superior structural liquid crystal, the Isovanillic derivative acts as a superior functional intermediate where solubility or lower processing temperatures are required.

Characterization & Validation Workflow

To ensure scientific integrity, every intermediate must pass a rigorous characterization loop.

Logic Flow for Phase Identification

Figure 2: Decision matrix for validating mesogenic behavior. Isovanillic derivatives frequently require the "Cooling" cycle check to observe Monotropic phases.

Critical Validation Checkpoints:

-

NMR Spectroscopy (

):-

Isovanillic: Look for the singlet of the proton at position 2 (isolated between OH and COOH/Ester) around

ppm. -

Vanillic: The aromatic protons appear as a doublet/doublet-of-doublets pattern distinct from the isovanillic substitution.

-

-

FT-IR Spectroscopy:

-

Confirm the ester carbonyl stretch at

. -

Absence of broad OH stretch (

) confirms successful coupling.

-

Conclusion

Isovanillic acid is not a direct "drop-in" replacement for Vanillic acid when high-stability liquid crystallinity is the primary goal. Its meta-substitution pattern introduces a structural kink that destabilizes the mesophase, often resulting in monotropic behavior and lower clearing points .

However, this "flaw" is a feature for specific applications:

-

Solubility Enhancement: The disrupted packing makes Isovanillic intermediates significantly more soluble in organic solvents.

-

Low-Temperature Applications: The reduced melting points allow for processing at lower thermal budgets.

-

Bent-Core Mimetics: They serve as excellent models for studying "banana-shaped" or bent-core liquid crystals, which are vital for ferroelectric switching phases.

Recommendation: Use Vanillic acid for structural rigidity and wide-temperature displays. Use Isovanillic acid for flexible, soluble, or low-melting functional materials.

References

-

Mesogenic Properties of Schiff Bases

- Comparison of lateral substituents and their effect on mesophase stability.

-

Source:

-

Vanillic vs.

-

Schiff Base Liquid Crystals Overview

-

General principles of rod-like mesogens and the impact of terminal/lateral groups.[3]

-

Source:

-

-

Isovanillic Acid Chemical Data

-

Bent-Core Mesogens

- Analogous behavior in resorcinol/isophthalic acid derivatives (structural isomers affecting linearity).

-

Source:

Sources

- 1. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Hydroxy-4-methoxybenzoate | C8H7O4- | CID 54706655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isovanillic Acid | C8H8O4 | CID 12575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2008105652A1 - Flavour improving substances - Google Patents [patents.google.com]

- 7. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.